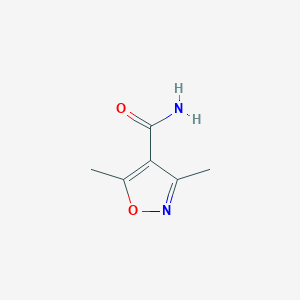

3,5-Dimethylisoxazole-4-carboxamide

Übersicht

Beschreibung

3,5-Dimethylisoxazole-4-carboxamide (DMICA) is a synthetic compound that has been used in scientific research for its potential applications in drug development, biochemistry, and physiology. DMICA is an isoxazole derivative, which is a type of heterocyclic compound that contains an oxygen atom in a ring of atoms. This oxygen atom can act as a nucleophile and can react with other molecules in a variety of ways. DMICA has been studied for its ability to interact with proteins, enzymes, and other molecules in the body, and it has been found to be useful in a variety of applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Analysis

One-Pot Synthesis of Isoxazole Derivatives : A method for synthesizing 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives, which included the use of 5-amino-3-methylisoxazole, has been developed. This synthesis method is efficient and general, supported by theoretical calculations (Guleli et al., 2019).

Radioactive Tracing in Brain Research : A radiotracer, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide, was developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase in the brain. This compound showed high binding affinity and helped visualize FAAH in living brains (Shimoda et al., 2015).

Spectroscopic and Computational Analysis : A detailed theoretical and computational analysis of 3,5-dimethylisoxazole was conducted, providing insights into its structural and electronic properties. This included vibrational analysis, chemical shift calculations for NMR spectra, and molecular electrostatic potential analysis (Kavitha & Velraj, 2016).

Biological and Pharmaceutical Research

Development of Antidepressants : Research into the synthesis of 3-ethoxyquinoxalin-2-carboxamides, which involves 3,5-dimethylisoxazole, indicated potential in antidepressant-like activity. These compounds were evaluated in a forced swim test, showing promising results (Mahesh et al., 2011).

Alzheimer's Disease Research : A study focused on targeting the BACE1 active site flap in Alzheimer's disease research discovered a 6-dimethylisoxazole-substituted biaryl aminothiazine with improved BACE1 inhibitory activity. This led to significant brain Aβ reduction in rats, presenting a potential avenue for Alzheimer's disease treatment (Wu et al., 2016).

- to explore their potential as anticancer agents. These compounds were evaluated on breast cancer cell lines, showing notable cytotoxic effects, indicating their potential in cancer treatment strategies (Butler et al., 2013).

Advanced Materials and Applications

Photophysical Properties in Liquid Crystals : A study synthesized molecular systems with 3,5-dimethylisoxazole as photoswitches, which exhibited reversible "on and off" states controlled by light. These findings have implications for advanced material applications in liquid crystalline assembly and photophysics (Kumar et al., 2022).

Energetic Materials Research : Research into nitrogen-rich energetic compounds included the synthesis and characterization of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, a compound related to 3,5-dimethylisoxazole. These compounds exhibited high thermal stability and potential for use in energetic material applications (Qin et al., 2016).

Eigenschaften

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJOYRMAYLLOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353031 | |

| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylisoxazole-4-carboxamide | |

CAS RN |

74356-30-2 | |

| Record name | 3,5-Dimethylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)